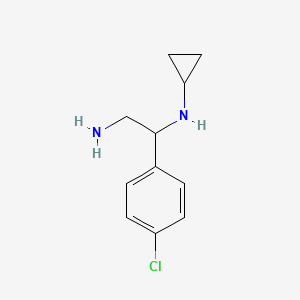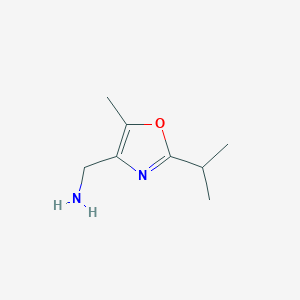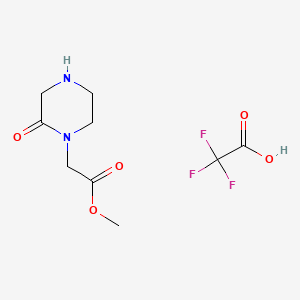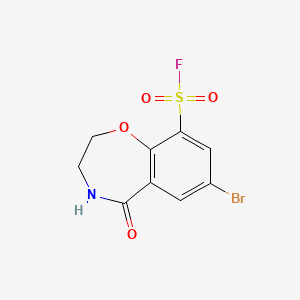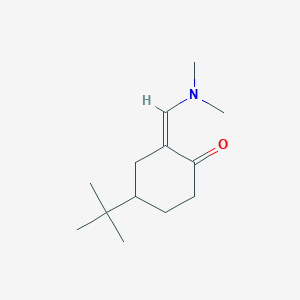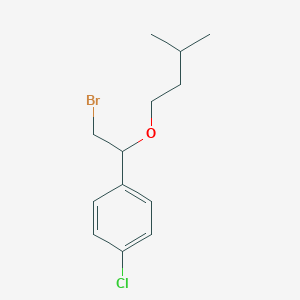
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde is an organic compound with the molecular formula C11H18O. It is characterized by a cycloheptane ring substituted with a propenyl group and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with allyl bromide in the presence of a base to form the corresponding allyl cycloheptanone. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propenyl group can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties
Wirkmechanismus
The mechanism by which 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical responses. The molecular targets and pathways involved are subjects of ongoing research, particularly in the context of its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde can be compared with similar compounds such as cycloheptanecarboxaldehyde and 1-(2-Propen-1-yl)cyclohexanecarboxaldehyde. These compounds share structural similarities but differ in the size of the ring or the position of the substituents. The unique combination of the cycloheptane ring and the propenyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
1114060-64-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-prop-2-enylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h2,10H,1,3-9H2 |
InChI-Schlüssel |
HCXRFKNCPQJDHU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
